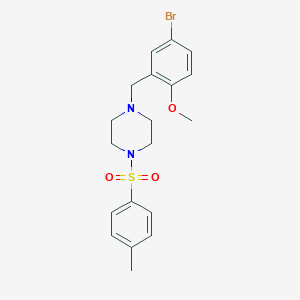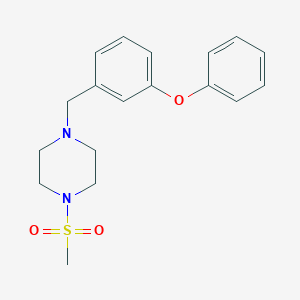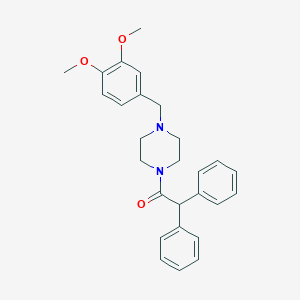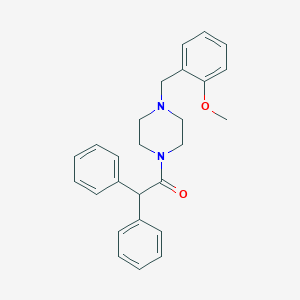
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial activity. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to have low toxicity in animal models, making it a safer alternative to other anti-cancer drugs.
One limitation of using 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo, and may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, researchers are exploring the potential of combining 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine with other anti-cancer drugs to enhance its efficacy. Finally, there is ongoing research on the mechanisms of action of this compound, with the goal of identifying new targets for cancer therapy.
Méthodes De Synthèse
The synthesis method for 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine involves a multi-step process that begins with the reaction of 3,4-dichlorobenzaldehyde with o-phenylenediamine. This reaction produces 1-(3,4-dichlorobenzyl)-1H-benzimidazole, which is then reacted with ammonium chloride to yield 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine.
Applications De Recherche Scientifique
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine has been used in a variety of scientific research applications, including studies on cancer, inflammation, and microbial infections. Researchers have found that this compound has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models. Additionally, 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine has been found to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Propriétés
Nom du produit |
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine |
|---|---|
Formule moléculaire |
C14H11Cl2N3 |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H11Cl2N3/c15-10-6-5-9(7-11(10)16)8-19-13-4-2-1-3-12(13)18-14(19)17/h1-7H,8H2,(H2,17,18) |
Clé InChI |
JBNABAJVIVYIDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)N |
Solubilité |
33.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)




![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)


